脱氢吲达帕胺-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

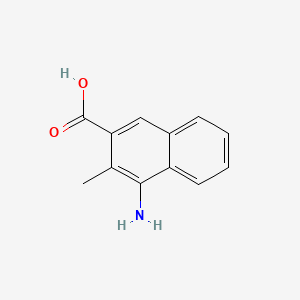

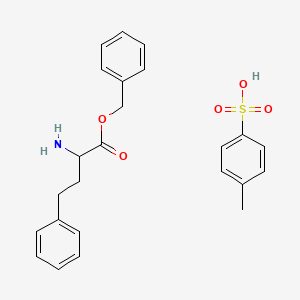

Dehydro Indapamide-d3 is a deuterium-labeled analogue of Dehydro Indapamide, which is a metabolite of Indapamide. Indapamide is a thiazide-like diuretic drug commonly used in the treatment of hypertension and decompensated heart failure . The deuterium labeling in Dehydro Indapamide-d3 allows for its use in various scientific research applications, particularly in the study of metabolic pathways and drug interactions.

科学研究应用

Dehydro Indapamide-d3 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Its applications include:

Chemistry: Studying reaction mechanisms and pathways.

Biology: Investigating metabolic pathways and enzyme interactions.

Medicine: Understanding drug metabolism and interactions.

Industry: Developing new pharmaceuticals and improving existing drug formulations.

作用机制

Target of Action

Dehydro Indapamide-d3, a derivative of Indapamide, primarily targets Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme found in red blood cells and other tissues, playing a crucial role in maintaining acid-base balance in the body .

Mode of Action

It is believed to interact with its target enzyme, leading to changes in the body’s fluid balance and electrolyte levels . This interaction can result in diuresis, or increased urine production, which helps lower blood pressure .

Biochemical Pathways

Dehydro Indapamide-d3 is thought to be involved in the dehydrogenation pathway by cytochromes P450 . This pathway is crucial for the metabolism of various substances in the body . The downstream effects of this pathway can influence the body’s fluid and electrolyte balance, potentially impacting blood pressure regulation .

Pharmacokinetics

It is known that indapamide, the parent compound, is quickly absorbed from the gastrointestinal tract, with peak plasma concentrations seen 1-2 hours after dosing . It is extensively metabolized in the liver and excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound .

Result of Action

The primary result of Dehydro Indapamide-d3’s action is the reduction of blood pressure. This is achieved through its diuretic effect, which leads to increased urine production and decreased fluid volume in the body . This can help manage conditions like hypertension and edema due to congestive heart failure .

Action Environment

The action, efficacy, and stability of Dehydro Indapamide-d3 can be influenced by various environmental factors. These may include the individual’s health status, diet, and other medications they may be taking. For instance, certain foods or drugs may interact with Dehydro Indapamide-d3, potentially altering its effectiveness . Furthermore, factors such as temperature and pH could impact the stability of the compound .

准备方法

Synthetic Routes and Reaction Conditions: Dehydro Indapamide-d3 is synthesized through the oxidation of Indapamide. The oxidation can be catalyzed by either manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone. For the manganese dioxide-catalyzed reaction, 200 mg of Indapamide is dissolved in 30 mL of acetone, and 1 g of manganese dioxide is added to the solution .

Industrial Production Methods: While specific industrial production methods for Dehydro Indapamide-d3 are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of deuterium labeling requires specialized facilities to incorporate deuterium atoms accurately.

化学反应分析

Types of Reactions: Dehydro Indapamide-d3 undergoes various chemical reactions, including:

Oxidation: The primary reaction for its synthesis.

Reduction: Potential reduction reactions to revert to Indapamide.

Substitution: Possible substitution reactions involving the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone in acetone.

Reduction: Common reducing agents like sodium borohydride.

Substitution: Reagents like alkyl halides for sulfonamide substitution.

Major Products:

Oxidation: Dehydro Indapamide-d3.

Reduction: Indapamide.

Substitution: Various substituted derivatives depending on the reagents used.

相似化合物的比较

Indapamide: The parent compound, used as a diuretic.

Hydroxyindapamide: Another metabolite with similar antioxidant activity.

Chlorothiazide: A thiazide diuretic with a similar mechanism of action.

Uniqueness: Dehydro Indapamide-d3 is unique due to its deuterium labeling, which provides advantages in research applications by allowing precise tracking and analysis of metabolic pathways. This makes it a valuable tool in both academic and industrial research settings.

属性

IUPAC Name |

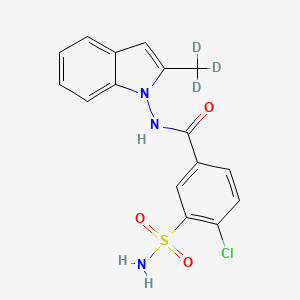

4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCDXWWLUHMMJI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)